4-Acetamidobenzenesulfinic acid

Description

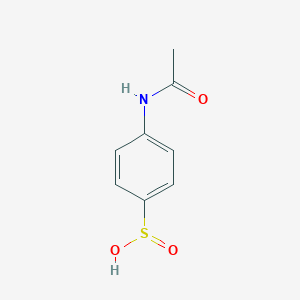

Structure

3D Structure

Properties

IUPAC Name |

4-acetamidobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQNDKBOOVXRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328580 | |

| Record name | 4-acetamidobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-24-7 | |

| Record name | 4-acetamidobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Acetylamino)benzenesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetamidobenzenesulfinic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Acetamidobenzenesulfonic Acid

Introduction: Defining the Compound of Interest

In the landscape of organic chemistry and drug development, precise molecular identification is paramount. This guide focuses on the physical properties of a key aromatic compound, frequently identified by the CAS Number 121-62-0. While the topic requested is "4-Acetamidobenzenesulfinic acid," a thorough review of chemical databases and literature reveals that the compound commonly available and studied under this CAS number is, in fact, 4-Acetamidobenzenesulfonic acid . Sulfonic acids (R-SO₃H) are distinct from the less stable sulfinic acids (R-SO₂H), possessing a higher oxidation state and different chemical properties.[1] This guide will proceed by detailing the properties of the sulfonic acid derivative, acknowledging this common point of nomenclature confusion.

4-Acetamidobenzenesulfonic acid serves as a crucial metabolite of Sulfanilic acid and is recognized as an impurity in pharmaceuticals like Sulfadimethoxine.[2][3] Its well-defined physical characteristics are fundamental for its application as a reagent in organic synthesis, in the manufacturing of dyes, and as a versatile chemical intermediate.[4] Understanding these properties is essential for researchers in ensuring the purity, stability, and appropriate handling of this compound in experimental and developmental workflows.

Chemical and Structural Identity

A precise understanding of a compound begins with its fundamental identifiers. These data form the basis for all subsequent analysis and application. The key identifiers for 4-Acetamidobenzenesulfonic acid are consolidated below.

Core Identifiers

The compound is most reliably identified by its CAS Registry Number, which is unique to its chemical structure.

| Identifier | Value | Source(s) |

| Primary CAS Number | 121-62-0 | [2][5] |

| Molecular Formula | C₈H₉NO₄S | [2][3] |

| Molecular Weight | 215.23 g/mol | [2][3] |

| Common Synonyms | N-Acetylsulfanilic Acid, Acetanilide-p-sulfonic acid, p-Acetamidobenzenesulfonic acid | [3][4] |

Structural Representation

The arrangement of atoms dictates the compound's physical and chemical behavior. The sulfonic acid (-SO₃H) and acetamido (-NHCOCH₃) groups impart distinct polarity and reactivity.[4]

Caption: 2D Structure of 4-Acetamidobenzenesulfonic acid.

-

SMILES: CC(=O)Nc1ccc(S(=O)(=O)O)cc1[3]

-

InChI: InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)[3][4]

Core Physical Properties

The physical properties determine the conditions under which 4-Acetamidobenzenesulfonic acid can be stored, handled, and used in various applications. These are summarized in the table below.

| Property | Value / Description | Rationale & Implications | Source(s) |

| Appearance | White to off-white crystalline solid or powder. | Indicates a high level of purity. The solid state is typical for aromatic acids of this molecular weight at standard temperature and pressure. | [4][6] |

| Melting Point | >180°C with decomposition. Some sources report >300°C. | The wide range and decomposition indicate thermal instability at elevated temperatures. This is a critical parameter for reactions, drying, and storage, suggesting that prolonged heating should be avoided. | [5] |

| Solubility | Highly soluble in water; slightly soluble in DMSO and Methanol. | The presence of both a highly polar sulfonic acid group and a hydrogen-bonding acetamido group facilitates strong interactions with polar solvents like water. This property is key for its use in aqueous reaction media. | [4][6] |

| Acidity (pKa) | Strong acid. | Sulfonic acids are significantly more acidic than their carboxylic acid counterparts. While a specific pKa is not cited, aromatic sulfonic acids typically have pKa values less than 1, making this a strong organic acid. | [1] |

| Stability | Stable under light and air; can be slightly hygroscopic. | The compound is generally robust for laboratory use but may absorb atmospheric moisture. This hygroscopic nature necessitates storage in a dry, well-sealed container. | [3][6] |

| Storage | Recommended long-term storage at -20°C. | Lowering the temperature minimizes the rate of potential degradation or decomposition, preserving the compound's purity over time, especially for reference standards. |

In-Depth Analysis of Key Properties

Thermal Stability and Melting Point

The reported melting point of 4-Acetamidobenzenesulfonic acid varies, with a consistent observation of decomposition at higher temperatures. This decomposition suggests that the melting process is accompanied by chemical breakdown, likely involving desulfonation or degradation of the acetamido group.

Expert Insight: When determining the melting point of such a compound, a rapid heating rate on the measurement apparatus is crucial. A slow ramp rate can induce premature decomposition, leading to an inaccurate and broad melting range. The observed value is more accurately a "decomposition temperature" rather than a true melting point. For drug development professionals, this thermal instability is a critical consideration during formulation processes like milling or granulation, where localized heating can occur.

Solubility Profile & Influence of pH

The solubility of this compound is dominated by its polar functional groups. The sulfonic acid group (-SO₃H) is strongly acidic and readily deprotonates in water to form the highly polar sulfonate anion (-SO₃⁻), enhancing aqueous solubility.[4][6] The acetamido group also contributes to polarity and can participate in hydrogen bonding.

The principle of "like dissolves like" governs its behavior; it is significantly more soluble in polar solvents than in nonpolar ones.[6] The pH of the medium has a pronounced effect on its solubility.[6] In acidic conditions (low pH), the sulfonic acid is protonated, while in neutral to basic conditions (higher pH), it exists as the more soluble sulfonate salt.

Causality in Experimental Design: This pH-dependent solubility is a powerful tool for purification. The compound can be dissolved in a basic aqueous solution, washed with a nonpolar organic solvent to remove impurities, and then precipitated out in its less soluble acidic form by lowering the pH.

Spectroscopic Characterization

Spectroscopic data provides an electronic and vibrational "fingerprint" of the molecule, essential for structure confirmation and purity assessment. While specific spectra for this compound are not provided in the search results, its characteristic features can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

N-H Stretch: A moderate to sharp peak is expected around 3300 cm⁻¹, corresponding to the amide N-H bond.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption is predicted around 1680 cm⁻¹, characteristic of a secondary amide carbonyl.

-

S=O Stretch (Asymmetric & Symmetric): Two strong, distinct bands are characteristic of the sulfonic acid group, typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. Their intensity is a key diagnostic feature.

-

Aromatic C=C Bends: Multiple peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

-CH₃ (Acetyl): A sharp singlet integrating to 3 protons, expected around δ 2.0-2.2 ppm.

-

Aromatic Protons: The para-substituted benzene ring will show a classic AA'BB' system. This typically appears as two distinct doublets, each integrating to 2 protons, in the region of δ 7.5-8.0 ppm.

-

-NH (Amide): A broad singlet, typically downfield around δ 10-10.5 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

-SO₃H (Sulfonic Acid): A very broad singlet, often further downfield. This proton is acidic and exchanges rapidly, meaning it is often not observed, especially in protic solvents like DMSO-d₆ or D₂O.

-

-

¹³C NMR:

-

-CH₃ (Acetyl): A signal around δ 24 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the benzene ring due to symmetry. Two carbons are substituted (C-N and C-S) and will appear as signals with lower intensity. The two pairs of equivalent C-H carbons will show stronger signals.

-

C=O (Amide): A signal in the δ 169-170 ppm region.

-

Experimental Workflows & Protocols

To ensure trustworthy and reproducible results, all physical property determinations must follow validated protocols.

General Workflow for Compound Characterization

The following diagram illustrates a self-validating system for the characterization of an incoming chemical sample, such as 4-Acetamidobenzenesulfonic acid.

Caption: Workflow for physical and chemical characterization.

Protocol: Melting Point Determination

Objective: To determine the melting range and observe the decomposition of the sample.

-

Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Sample Loading: Finely crush a small amount of the white solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Measurement (Rapid Scan): Place the capillary in the apparatus. Heat rapidly (15-20 °C/min) to get a coarse estimate of the melting/decomposition temperature.

-

Measurement (Fine Scan): Using a new sample, heat rapidly to within 20 °C of the estimated temperature. Then, reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion). Note any color changes, gas evolution, or charring, which are indicative of decomposition.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in key solvents.

-

Setup: Label three test tubes: "Water," "Methanol," and "Toluene."

-

Dispensing: Add approximately 10-20 mg of 4-Acetamidobenzenesulfonic acid to each tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Observation (Room Temp): Agitate each tube vigorously for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Observation (Heating): If the solid is not fully soluble at room temperature, gently warm the tube in a water bath and observe any changes in solubility.

-

Trustworthiness Check: The results should align with theoretical expectations: high solubility in polar protic water, moderate to slight solubility in polar methanol, and insolubility in nonpolar toluene. This validates both the protocol and the identity of the compound.

Conclusion

4-Acetamidobenzenesulfonic acid is a well-characterized aromatic compound whose physical properties are dictated by its polar functional groups. It presents as a white, crystalline solid with high thermal stability up to its decomposition point above 180°C. Its high solubility in water and polar solvents is a key characteristic for its application in aqueous media.[4][6] The compound is a strong acid, is slightly hygroscopic, and is best stored at low temperatures for long-term stability.[1][3][6] The predictable spectroscopic signatures in IR and NMR allow for unambiguous identification and quality control. The methodologies and data presented herein provide a comprehensive foundation for researchers, scientists, and drug development professionals to handle, analyze, and utilize this compound with scientific rigor and confidence.

References

-

Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved from [Link]

-

Acros Organics. (2025). 4-Acetamidobenzenesulfonyl azide - SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfinic acid. Retrieved from [Link]

Sources

- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 4. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 4-Acetamidobenzenesulfinic Acid: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfinic acid is a nuanced organosulfur compound that, while less common than its sulfonic acid counterpart, presents unique opportunities in synthetic chemistry. As an intermediate, its sulfinyl group offers a distinct reactivity profile, making it a valuable tool for the introduction of sulfur-containing moieties in complex molecules. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers in organic synthesis and drug discovery.

Chemical Structure and Bonding

This compound possesses a core structure consisting of a para-substituted benzene ring bearing an acetamido group (-NHCOCH₃) and a sulfinic acid group (-SO₂H).

Key Structural Features:

-

Benzene Ring: The aromatic ring provides a stable scaffold for the functional groups.

-

Acetamido Group: This electron-donating group influences the electronic properties of the benzene ring, activating it towards electrophilic substitution, primarily at the ortho positions relative to the acetamido group. The presence of the acetyl group also modulates the nucleophilicity of the nitrogen atom.

-

Sulfinic Acid Group: This is the key functional group, with sulfur in a +2 oxidation state. The sulfur atom is bonded to two oxygen atoms and one carbon atom of the benzene ring.

Bonding and Electronic Effects:

The bonding within the sulfinic acid group is characterized by a pyramidal sulfur atom. The S-C bond connects the sulfinyl moiety to the aromatic ring. The sulfur-oxygen bonds have a partial double bond character. The lone pair of electrons on the sulfur atom is a key feature, contributing to its nucleophilic character in certain reactions.

The interplay between the electron-donating acetamido group and the electron-withdrawing sulfinic acid group influences the overall reactivity of the molecule. The acetamido group can participate in resonance, donating electron density to the benzene ring, which can, in turn, affect the properties of the sulfinic acid group.

It is important to note that sulfinic acids can exist in tautomeric forms, although the R-S(=O)OH form is generally considered to be the more stable.[1]

Visualization of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Synthesis and Stability

The synthesis of this compound is most commonly achieved through the reduction of its corresponding sulfonyl chloride, 4-acetamidobenzenesulfonyl chloride. The latter is readily prepared from the reaction of acetanilide with chlorosulfonic acid.

Experimental Protocol: Synthesis of this compound

This two-step procedure provides a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

In a fume hood, carefully add acetanilide (1.0 mole) in portions to an excess of chlorosulfonic acid (approximately 3.0 moles) while maintaining the temperature around 40°C.

-

After the addition is complete, heat the mixture to 60°C and stir for one hour.

-

Cool the reaction mixture and slowly add thionyl chloride (1.2 moles) dropwise over two hours.

-

Continue stirring until the evolution of gas ceases.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water.

Step 2: Reduction to this compound

-

Prepare a solution of sodium sulfite (Na₂SO₃·7H₂O, 1 mole) in approximately 500 mL of water.

-

Add the crude 4-acetamidobenzenesulfonyl chloride (from 0.5 mole of acetanilide) to the sodium sulfite solution.

-

Shake the mixture vigorously for two hours. During this period, maintain a slightly alkaline pH by the periodic addition of a 50% sodium hydroxide solution.

-

After two hours, filter the reaction mixture to remove any insoluble impurities.

-

Slowly acidify the filtrate with 60% sulfuric acid.

-

The this compound will precipitate as fine crystals.

-

Collect the product by vacuum filtration and dry. The reported melting point is 155°C with decomposition.[2]

Causality Behind Experimental Choices:

-

The use of excess chlorosulfonic acid in the first step ensures the complete conversion of acetanilide to the sulfonyl chloride.

-

The subsequent addition of thionyl chloride helps to convert any remaining sulfonic acid to the desired sulfonyl chloride.

-

The reduction with sodium sulfite is a classic method for converting sulfonyl chlorides to sulfinates. Maintaining a slightly alkaline condition during the reduction prevents the premature protonation and potential side reactions of the sulfinate.

-

Slow acidification in the final step promotes the formation of well-defined crystals of the sulfinic acid.

Visualization of the Synthetic Pathway:

Caption: Synthetic pathway to this compound.

Stability Considerations:

Sulfinic acids are known to be less stable than their sulfonic acid counterparts.[3] They can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate.[4] Therefore, it is advisable to use freshly prepared this compound for subsequent reactions. For storage, keeping the material in its more stable sodium salt form (sodium 4-acetamidobenzenesulfinate) is a common practice.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its sodium salt is presented below.

| Property | This compound | Sodium 4-Acetamidobenzenesulfinate |

| Molecular Formula | C₈H₉NO₃S | C₈H₈NNaO₃S |

| Molecular Weight | 199.23 g/mol | 221.21 g/mol |

| Appearance | Fine crystalline solid | White to off-white powder |

| Melting Point | 155°C (with decomposition)[2] | >270 °C[5] |

| CAS Number | Not readily available | 15898-43-8[4] |

Applications in Research and Development

While specific applications in drug development for this compound are not extensively documented, its utility as a synthetic intermediate is noteworthy for researchers in medicinal chemistry and materials science.

Key Application Areas:

-

Synthesis of Sulfones: The sodium salt of this compound has been utilized in copper-catalyzed cross-coupling reactions to synthesize sulfones. This is a significant transformation as the sulfone moiety is a key structural feature in numerous pharmaceuticals.

-

Preparation of Cyanine Dyes: The sodium salt is also used as a component in the preparation of cyanine dyes, which have applications in various fields, including as fluorescent probes in biological research.[4]

-

Intermediate for Sulfur-Containing Heterocycles: The reactivity of the sulfinic acid group allows for its use as a precursor in the synthesis of various sulfur-containing heterocyclic compounds, which are of interest in medicinal chemistry due to their diverse biological activities.

The inherent reactivity of the sulfinyl group, which can act as both a nucleophile and an electrophile under different conditions, makes this compound a versatile building block.[5] Its instability, however, often necessitates its in situ generation or the use of its more stable salt form.

Conclusion

This compound, though often overshadowed by its sulfonic acid analog, is a valuable reagent for the discerning synthetic chemist. Its preparation from readily available starting materials and its unique reactivity profile make it a useful tool for the introduction of the sulfinyl group and the synthesis of sulfones and other sulfur-containing molecules. For researchers in drug development and materials science, understanding the synthesis, stability, and reactivity of this compound can unlock new avenues for the creation of novel and functional molecules. Further exploration into the direct applications of this compound in medicinal chemistry is warranted and could lead to the discovery of new therapeutic agents.

References

-

LookChem. (n.d.). This compound SODIUM SALT. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Sulfinic acid. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound SODIUM SALT CAS#: 15898-43-8. Retrieved from [Link]

- Lee, S., & Cheon, J. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

-

PubChem. (n.d.). 4-Acetamidobenzenesulfonyl azide. Retrieved from [Link]

- Lee, S., & Cheon, J. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Acetamidobenzenesulfonyl azide in Modern Organic Synthesis. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

-

Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetylsulfanilic acid. Retrieved from [Link]

-

PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]

- Carroll, K. S., & Gloor, S. L. (2017). Trapping Reactions of the Sulfenyl and Sulfinyl Tautomers of Sulfenic Acids. ACS chemical biology, 12(2), 474–478.

Sources

- 1. Crystal structure of 4-acetamido-benzoic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 3. Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Acetamidobenzenesulfinic Acid (CAS 710-24-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Acetamidobenzenesulfinic acid, with the CAS registry number 710-24-7, is a nuanced organosulfur compound whose utility in modern organic synthesis is both specific and significant. While often overshadowed by its more stable sulfonic acid counterpart, the sulfinic acid moiety imparts unique reactivity that makes it a valuable tool in specialized applications, particularly in the synthesis of complex dyes and in stereoselective carbon-sulfur bond formation. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a deep, practical understanding of its synthesis, reactivity, and applications, grounded in established experimental protocols and mechanistic insights.

Physicochemical Properties & Structural Elucidation

This compound is a solid organic compound with the chemical formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol .[1][2] Its structure features a central benzene ring substituted with an acetamido group (-NHCOCH₃) and a sulfinic acid group (-SO₂H) at the para position.

| Property | Value | Source(s) |

| CAS Number | 710-24-7 | [1][2] |

| Molecular Formula | C₈H₉NO₃S | [1][2] |

| Molecular Weight | 199.23 g/mol | [1][2] |

| Alternate Names | 4-(Acetylamino)benzenesulfinic Acid, p-Acetamidobenzenesulphinic Acid, p-Sulfinoacetanilide | [2] |

The presence of both a hydrogen bond donor (the amide N-H and the sulfinic acid O-H) and multiple hydrogen bond acceptors (the carbonyl and sulfinyl oxygens) suggests a propensity for strong intermolecular interactions, influencing its solubility and crystalline structure. While readily soluble in some organic solvents, its stability, particularly in solution, can be a concern, as sulfinic acids are known to be susceptible to oxidation and disproportionation.

Synthesis and Experimental Protocols

The most common and reliable route to this compound is through the reduction of its corresponding sulfonyl chloride, 4-acetamidobenzenesulfonyl chloride. This precursor is readily synthesized from acetanilide.

Synthesis of the Precursor: 4-Acetamidobenzenesulfonyl Chloride

A well-established method for the synthesis of 4-acetamidobenzenesulfonyl chloride involves the chlorosulfonation of acetanilide.[3]

-

In a fume hood, equip a round-bottom flask with a mechanical stirrer and a gas absorption trap.

-

Charge the flask with chlorosulfonic acid (approximately 5 molar equivalents to acetanilide).

-

Cool the flask in a water bath to maintain a temperature of 12–15 °C.

-

Gradually add acetanilide (1 molar equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 15 °C. Vigorous evolution of hydrogen chloride gas will occur.

-

After the addition is complete, heat the reaction mixture to 60 °C for two hours to drive the reaction to completion.

-

Carefully pour the cooled, syrupy reaction mixture into a beaker containing crushed ice with constant stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude 4-acetamidobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization from benzene.

Reduction to this compound

The reduction of the sulfonyl chloride to the sulfinic acid is efficiently achieved using sodium sulfite in an aqueous medium.[4]

-

In a suitable flask, suspend the crude 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a solution of crystallized sodium sulfite (2 molar equivalents) in water.

-

Shake the mixture vigorously for two hours. During this period, maintain a slightly alkaline pH by the intermittent addition of a 50% sodium hydroxide solution.

-

After two hours, filter the reaction mixture to remove any gelatinous impurities.

-

Acidify the clear filtrate with 60% sulfuric acid.

-

The this compound will precipitate as fine crystals.

-

Collect the product by vacuum filtration and dry. The product typically melts with decomposition around 155 °C.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of the sulfinic acid group. Sulfinic acids are versatile intermediates in organic synthesis, capable of acting as both nucleophiles and precursors to sulfonyl radicals.

Formation of Sulfonyl Radicals

Under photoredox conditions, sulfinic acids can undergo single-electron oxidation to generate highly reactive sulfonyl radicals. These radicals can participate in a variety of transformations, including addition to alkenes and alkynes, and C-H functionalization. This reactivity opens avenues for the formation of sulfones, which are important structural motifs in many pharmaceuticals.

Nucleophilic Reactivity and Asymmetric Sulfonylation

The sodium salt of this compound has been demonstrated to be an effective nucleophile in copper-catalyzed asymmetric C-S bond-forming reactions.[5][6] In these reactions, the sulfinate anion attacks an electrophilic carbon center, leading to the formation of chiral sulfones. The acetamido group can influence the reaction rate and selectivity. The mechanism is thought to involve the formation of a sulfinato copper(I) complex, which then undergoes oxidative addition to the substrate.

Applications in Synthesis

Synthesis of Cyanine Dyes

A primary application of this compound is in the preparation of cyanine dyes.[2] While the precise mechanistic role in many historical dye syntheses is not always well-documented, it is likely that the sulfinic acid or its corresponding sulfinate acts as a leaving group or participates in the condensation reactions that form the polymethine chain characteristic of these dyes. The acetamido group can also serve to modulate the electronic properties and, consequently, the color of the final dye.

Intermediate in Drug Discovery and Development

The sulfone moiety is a key functional group in a multitude of pharmaceutical compounds. The ability of this compound and its salts to serve as precursors to sulfones, particularly in stereoselective transformations, makes it a valuable building block in drug discovery. The acetamido group can be retained in the final molecule or potentially be hydrolyzed to the corresponding aniline for further functionalization.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the aromatic protons (exhibiting a para-substitution pattern), the amide N-H proton, and the acidic sulfinic acid proton. The exact chemical shifts will be solvent-dependent. |

| ¹³C NMR | Resonances for the acetyl methyl carbon, the carbonyl carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, S=O stretching vibrations of the sulfinic acid group, and aromatic C-H and C=C stretching. |

| HPLC | A reversed-phase HPLC method, likely using an acetonitrile/water mobile phase with an acidic modifier, would be suitable for assessing the purity of the compound. |

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound (CAS 710-24-7) should be consulted before handling. Based on data for structurally related compounds and general knowledge of sulfinic acids, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Due to their potential instability, long-term storage should be under an inert atmosphere.

-

Toxicity: While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals.

Conclusion

This compound is a specialized reagent with demonstrated utility in the synthesis of cyanine dyes and as a precursor in modern asymmetric sulfonylation reactions. Its synthesis from readily available starting materials and its unique reactivity make it a valuable, albeit sometimes overlooked, tool in the synthetic chemist's arsenal. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe implementation in research and development.

References

-

Pharmaffiliates. (n.d.). This compound | CAS No : 710-24-7. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetamidobenzenesulfonyl azide. Retrieved January 14, 2026, from [Link]

-

University of South Alabama. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved January 14, 2026, from [Link]

-

Mujahid, M., et al. (2019). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Journal of Organic Chemistry, 84(15), 9457-9465. [Link]

-

Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289.... Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Acetamidobenzenesulfonyl azide - Optional[FTIR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved January 14, 2026, from [Link]

-

Journal of the American Chemical Society. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(1), 307-316. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved January 14, 2026, from [Link]

-

Schnermann, M. J., et al. (2017). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. The Journal of Organic Chemistry, 82(24), 13349-13357. [Link]

-

SIELC Technologies. (2018, May 16). 4-(Acetylamino)benzenesulfonyl chloride. Retrieved January 14, 2026, from [Link]

-

MDPI. (1997). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 2(3), 91-98. [Link]

-

Shmanai, V. V., et al. (2003). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta, 86(7), 2464-2479. [Link]

-

CP Lab Safety. (n.d.). 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

PubMed. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(1), 307-316. [Link]

-

ResearchGate. (1997). Synthesis and Characterization of Heptamethine Cyanine Dyes. Retrieved January 14, 2026, from [Link]

-

LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (2018). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 560(7718), 355-360. [Link]

-

ResearchGate. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Retrieved January 14, 2026, from [Link]

-

PubMed. (2023). Asymmetric Synthesis of S(IV)-Stereogenic Sulfinimidate Esters by Sulfinamide Activation. Angewandte Chemie International Edition, 62(21), e202300170. [Link]

-

OAE Publishing Inc. (2022). Asymmetric [4+2] annulation of N-sulfonyl ketimines: access to N-heterocycles bearing 1,3-nonadjacent stereocenters with a quaternary carbon center. Chemical Synthesis, 2(1), 1-10. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetylsulfanilic Acid: Properties, Synthesis, and Analysis

Foreword

N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals, particularly sulfa drugs, and as a crucial component in the production of azo dyes.[1][2] Its role as a major metabolite of sulfanilic acid also makes it a compound of interest in toxicological and pharmacological research.[3][4] This guide provides a comprehensive technical overview of N-Acetylsulfanilic acid, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis and purification protocols, analytical methodologies, and its biological relevance, offering field-proven insights to support your scientific endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. N-Acetylsulfanilic acid is a white to off-white crystalline solid.[5] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-acetamidobenzenesulfonic acid | [6] |

| Synonyms | N-Acetylsulfanilic acid, Acetanilide-p-sulfonic acid, p-Acetamidobenzenesulfonic acid | [6][7][8] |

| CAS Number | 121-62-0 | [6] |

| Molecular Formula | C₈H₉NO₄S | [6] |

| Molecular Weight | 215.23 g/mol | [6] |

| Melting Point | >300 °C (decomposes) | [7] |

| Solubility | Freely soluble in water; soluble in alcohol; sparingly soluble in glacial acetic acid; insoluble in ether. | [8] |

| pKa | -0.53 (predicted) | [7] |

| Appearance | White to off-white crystalline solid | [5] |

The high melting point and water solubility are attributed to the presence of the polar sulfonic acid and acetamido groups, which allow for strong intermolecular hydrogen bonding.[1] The sulfonic acid group is highly acidic, contributing to its free solubility in aqueous solutions.

Synthesis and Purification: From Precursors to Pure Compound

The synthesis of N-Acetylsulfanilic acid is most commonly achieved through two primary routes: the acetylation of sulfanilic acid or the sulfonation of acetanilide.

Synthesis via Acetylation of Sulfanilic Acid

This is a widely used and efficient laboratory-scale method. The reaction involves the treatment of sulfanilic acid with an acetylating agent, typically acetic anhydride, in a suitable solvent.

Causality: The use of sulfuric acid as a solvent facilitates the acetylation reaction. The subsequent addition of water causes the product, N-Acetylsulfanilic acid, which exists as a hydrate, to crystallize out of the solution due to its lower solubility in the acidic aqueous medium at lower temperatures.[9] Washing with hydrochloric acid helps to remove any remaining sulfuric acid without significant loss of the desired product, which is less soluble in the common ion-containing solution.[9]

Step-by-Step Methodology: [9]

-

In a glass flask equipped with a stirrer, prepare a mixture of 205 parts of acetic anhydride, 5 parts of dimethylformamide, and 300 parts of anhydrous sulfuric acid at approximately 15 °C.

-

Gradually add 173 parts of dried sulfanilic acid to the mixture over 1 hour while allowing the temperature to rise to about 30 °C.

-

To ensure the completion of the acetylation, heat the mixture to 65 °C and continue stirring at this temperature.

-

Pour the reaction mixture into 300 parts of water at approximately 35 °C. N-Acetylsulfanilic acid will begin to crystallize as a hydrate.

-

Complete the crystallization by cooling the mixture to about 15 °C with continued stirring.

-

Isolate the crude product by suction filtration.

-

For purification, stir the crude product into 500 parts of 26% strength hydrochloric acid at about 5 °C.

-

Filter the resulting white suspension and wash the filter cake with 250 parts of cold 26% strength hydrochloric acid.

-

Dry the purified N-acetylsulfanilic acid hydrate in a stream of nitrogen at a temperature gradually increasing from 25 °C to 90 °C.

Synthesis via Sulfonation of Acetanilide

An alternative route involves the direct sulfonation of acetanilide using a strong sulfonating agent like oleum (fuming sulfuric acid) or chlorosulfonic acid.[8][10] This method is also effective but requires careful handling of highly corrosive reagents.

Analytical Characterization: Ensuring Purity and Identity

Accurate and reliable analytical methods are essential for confirming the identity and purity of N-Acetylsulfanilic acid. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of N-Acetylsulfanilic acid, leveraging its polar nature.

Causality: A C18 column provides a nonpolar stationary phase that retains the polar N-Acetylsulfanilic acid to a degree that allows for good separation. The acidic mobile phase ensures that the sulfonic acid group is protonated, leading to a consistent retention time. A mixture of an aqueous buffer and an organic modifier like acetonitrile allows for the fine-tuning of the retention time. UV detection is effective as the benzene ring in the molecule absorbs UV light.

Step-by-Step Methodology: (Adapted from a method for related sulfonic acids)[11][12][13][14]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., pH 3) and acetonitrile. The exact ratio should be optimized for best separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of N-Acetylsulfanilic acid in the mobile phase to prepare a standard solution of known concentration. Filter the sample through a 0.45 µm filter before injection.

-

Injection Volume: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.

-

Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be assessed by the peak area percentage.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of N-Acetylsulfanilic acid would be expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm) due to the para-substitution pattern. The methyl protons of the acetyl group would give a singlet at around 2 ppm, and the amide proton would appear as a singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the benzene ring, the carbonyl carbon of the acetyl group, and the methyl carbon.

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (from the sulfonic acid group): A broad band in the region of 3000-2500 cm⁻¹.

-

N-H stretch (from the amide): A band around 3300 cm⁻¹.

-

C=O stretch (from the amide): A strong band around 1660 cm⁻¹.

-

S=O stretch (from the sulfonic acid group): Strong bands in the regions of 1250-1160 cm⁻¹ and 1060-1030 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

Biological Significance: A Metabolite of Importance

N-Acetylsulfanilic acid is the primary metabolite of sulfanilic acid in various species, including rats and rabbits.[3] Following administration, sulfanilic acid is absorbed and subsequently acetylated in the body before being excreted, mainly in the urine.[1][15] This biotransformation is a common detoxification pathway for xenobiotics containing an aromatic amine group. The enzymes responsible for this acetylation are the N-acetyltransferases (NATs).

The biological activity of N-Acetylsulfanilic acid itself is not as extensively studied as its parent compound or other sulfa drugs. However, its formation is a critical aspect of the pharmacokinetics and toxicology of sulfanilic acid and related compounds. Understanding this metabolic fate is crucial for drug development professionals when designing and evaluating new drug candidates that may be metabolized through similar pathways.

Safety and Handling: A Researcher's Responsibility

As with any chemical, proper safety precautions must be observed when handling N-Acetylsulfanilic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17][18][19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16][19] Avoid contact with skin and eyes.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-Acetylsulfanilic acid is a compound of significant scientific and industrial importance. This guide has provided a detailed technical overview of its properties, synthesis, purification, and analysis. By understanding the causality behind experimental choices and adhering to validated protocols, researchers and drug development professionals can confidently and safely utilize this versatile molecule in their work. The provided methodologies and data serve as a robust foundation for further innovation and discovery.

References

-

4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185. PubChem. Retrieved from [Link]

-

N-Acetylsulfanilic acid | C8H9NO4S | CID 8483. PubChem. Retrieved from [Link]

-

Sulfanilic acid - Solubility of Things. Retrieved from [Link]

-

N-Acetylsulfanilic Acid. DrugFuture. Retrieved from [Link]

- Arndt, O., & Papenfuhs, T. (1984). U.S. Patent No. 4,487,725. U.S.

- Rosen, M. J. (1971). U.S. Patent No. 3,595,913. U.S.

-

Sulfanilic acid - SAFETY DATA SHEET. (2014). Retrieved from [Link]

-

Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

N-Acetylsulfanilic acid - ChemBK. Retrieved from [Link]

-

The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. Retrieved from [Link]

-

Acid Handling. University of Utah. Retrieved from [Link]

-

Recrystallization - Single Solvent. University of Calgary. Retrieved from [Link]

-

N4-acetylsulfanilic acid, (3-methyl-2-benzothiazolinylidene)hydrazide - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Sulfanilic acid | C6H7NO3S | CID 8479. PubChem. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

- Synthesis of acetyl sulfanilic acid and its potassium salt. (2001).

-

Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Spectroscopy. Retrieved from [Link]

-

Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

-

Sulfanilic acid. Wikipedia. Retrieved from [Link]

-

FT-IR chart of sulphanilic acid (SA). ResearchGate. Retrieved from [Link]

-

The metabolism of sulphanilic acid in the rat, rabbit and guinea-pig. PubMed. Retrieved from [Link]

-

(PDF) Microwave synthesis of sulfanilic acid. ResearchGate. Retrieved from [Link]

-

HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Retrieved from [Link]

-

HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Retrieved from [Link]

- Recovery of acids from aqueous solutions. (1981). U.S.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 3. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 6. N-Acetylsulfanilic acid | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]

- 8. N-Acetylsulfanilic Acid [drugfuture.com]

- 9. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

- 10. US3595913A - Crystallization of acetylsulfanilyl chloride - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. helixchrom.com [helixchrom.com]

- 14. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

- 15. The metabolism of sulphanilic acid in the rat, rabbit and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. westliberty.edu [westliberty.edu]

- 17. fishersci.com [fishersci.com]

- 18. Sulfanilic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 19. earth.utah.edu [earth.utah.edu]

An In-Depth Technical Guide to the Synthesis of p-Acetamidobenzenesulfinic Acid

Introduction

p-Acetamidobenzenesulfinic acid is a crucial, yet often overlooked, intermediate in the landscape of medicinal and synthetic chemistry. While its end products, particularly the sulfonamide (sulfa) drugs, have a storied history in pharmacology, the synthesis and properties of the sulfinic acid precursor are of significant technical interest to researchers and drug development professionals. Its strategic importance lies in its role as a stable, handleable precursor that can be readily converted into a variety of sulfonyl derivatives.

This guide provides a comprehensive overview of the discovery and synthesis of p-acetamidobenzenesulfinic acid. Moving beyond a simple recitation of steps, it delves into the causality behind the experimental choices, offers detailed, field-tested protocols, and situates this classical synthesis within the context of modern chemical methods. Every protocol is designed as a self-validating system, grounded in authoritative and verifiable sources.

Core Compound Properties

| Property | Value |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~155°C (with decomposition)[1] |

| CAS Number | 710-24-7 |

Historical Context: A Stepping Stone to Sulfa Drugs

The synthetic pathway to p-acetamidobenzenesulfinic acid is inextricably linked to the development of the first generation of antibiotics: the sulfa drugs. The journey begins with acetanilide, a simple derivative of aniline. To achieve the desired sulfanilamide structure, a sulfonyl group needed to be introduced onto the benzene ring.

The critical challenge was controlling the reactivity of the aniline amino group. A free amine would be protonated under the harsh acidic conditions required for sulfonation, deactivating the aromatic ring towards the desired electrophilic substitution. The solution was the use of the acetamido group (-NHCOCH₃) as a protecting group. This strategy allows the sulfonation reaction to proceed with high regioselectivity for the para position and enables the synthesis of the key intermediate, p-acetamidobenzenesulfonyl chloride. It is from this sulfonyl chloride that p-acetamidobenzenesulfinic acid is derived.

The Core Synthesis Pathway: A Two-Stage Approach

The most established and reliable synthesis of p-acetamidobenzenesulfinic acid is a two-stage process. First, the readily available starting material, acetanilide, is converted to p-acetamidobenzenesulfonyl chloride. Second, this sulfonyl chloride is selectively reduced to the target sulfinic acid.

Stage 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride via Chlorosulfonation

This reaction is a classic example of electrophilic aromatic substitution. The acetamido group is an ortho-, para-directing activator. Due to the steric hindrance of the acetamido group, substitution occurs almost exclusively at the para position.

Mechanism of Action

The reaction proceeds via the attack of the electron-rich benzene ring of acetanilide on a powerful electrophile derived from chlorosulfonic acid (ClSO₃H). The initial substitution likely forms p-acetamidobenzenesulfonic acid, which is then converted to the final sulfonyl chloride by reaction with excess chlorosulfonic acid.[2] The evolution of hydrogen chloride gas is a key indicator that the reaction is proceeding.[3]

Caption: Stage 2: Reduction of Sulfonyl Chloride.

Experimental Protocol: Synthesis of p-Acetamidobenzenesulfinic Acid

This protocol is a direct adaptation of the procedure published in Organic Syntheses, ensuring high reliability and reproducibility. [1] Materials:

-

Crude p-acetamidobenzenesulfonyl chloride (from Stage 1, ~0.5 mole basis)

-

Crystallized sodium sulfite (Na₂SO₃·7H₂O): 252 g (1 mole)

-

50% Sodium hydroxide solution

-

60% Sulfuric acid

-

Water

Procedure:

-

Reaction Setup: In a suitable flask, dissolve 252 g of crystallized sodium sulfite in 500 mL of water. Add the crude p-acetamidobenzenesulfonyl chloride obtained from Stage 1.

-

Reduction: Shake or stir the mixture vigorously for two hours at room temperature. The reduction is not instantaneous. A gelatinous impurity may form, so the solution will not become clear. [1]3. pH Control: During the two-hour reaction period, monitor the pH. Keep the mixture slightly alkaline by adding small portions of 50% sodium hydroxide solution as needed. [1]4. Filtration: After two hours, filter the mixture to remove any insoluble impurities.

-

Precipitation: Slowly add 60% sulfuric acid to the filtrate while stirring. The p-acetamidobenzenesulfinic acid will precipitate as fine crystals.

-

Isolation and Drying: Collect the crystals by suction filtration and wash with a small amount of cold water. Dry the product. The resulting sulfinic acid melts at approximately 155°C with decomposition. [1]7. Yield: The expected yield is 50–55 g, which corresponds to a 43–47% overall yield based on the initial amount of acetanilide used. [1]

Modern Perspectives and Alternative Syntheses

While the classical two-stage synthesis is robust, modern chemistry often seeks milder and more efficient conditions. The synthesis of sulfinic acids, in general, has seen significant innovation. Classically, these compounds are synthesized via the oxidation of thiols or the reduction of sulfonyl chlorides. [4]However, these methods can suffer from harsh conditions and the formation of byproducts due to the multiple accessible oxidation states of sulfur. [4] Recent advances include oxidation-free methods for generating sulfinate salts under mild conditions, which can then be used in one-pot syntheses of sulfones and sulfonamides. [4]Such methods provide valuable alternatives for complex molecules where the classical high-temperature and strongly acidic or basic conditions are not viable.

Applications in Drug Discovery and Development

The primary value of p-acetamidobenzenesulfinic acid in drug development is its role as a stable precursor to a wide array of sulfonamide-based drugs. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore found in numerous therapeutic agents, including antibacterials, diuretics, and anticonvulsants.

By first synthesizing and isolating the sulfinic acid or its salt, researchers can avoid handling the more reactive and less stable sulfonyl chloride intermediate. [5]The sulfinic acid can be re-oxidized under controlled conditions to the sulfonyl chloride or used in other coupling reactions to build molecular complexity, making it a versatile building block for combinatorial chemistry and late-stage functionalization in drug discovery programs.

References

-

Smiles, S., & Bere, C. M. (1922). p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses, 2, 6. DOI: 10.15227/orgsyn.002.0006. [Link]

-

Davies, H. M. L., Cantrell, W. R., Jr., Romines, K. R., & Baum, J. S. (1992). SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE. Organic Syntheses, 70, 93. DOI: 10.15227/orgsyn.070.0093. [Link]

-

Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 3. DOI: 10.15227/orgsyn.001.0003. [Link]

-

Cho, S. H., Hwang, S. J., & Chang, S. (2008). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Water. Organic Syntheses, 85, 219-227. DOI: 10.15227/orgsyn.085.0219. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. RSC. [Link]

-

Barbee, M. H., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PubMed Central (PMC), NIH. [Link]

-

ResearchGate. (2024). Sulfa drug poster. [Link]

-

Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. [Link]

- Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

Sources

4-Acetamidobenzenesulfinic acid solubility in DMSO, methanol, water

An In-Depth Technical Guide to the Solubility of 4-Acetamidobenzenesulfonic Acid in DMSO, Methanol, and Water

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive analysis of the solubility of 4-Acetamidobenzenesulfonic acid in three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. By dissecting the molecular interactions between the solute and each solvent, we explain the observed solubility characteristics and provide a robust experimental protocol for researchers to determine precise thermodynamic solubility, a crucial step in preclinical development.

A Note on Nomenclature

A preliminary review of the literature reveals a common point of confusion between 4-Acetamidobenzenesulfi nic acid and 4-Acetamidobenzenesulfo nic acid. Publicly available data and supplier catalogs predominantly refer to the sulfonic acid derivative, CAS Number 121-62-0 . Datasheets for this compound sometimes incorrectly list the sulfinic acid as a synonym.[1] Given the extensive data and commercial availability of the sulfonic acid, this guide will focus exclusively on 4-Acetamidobenzenesulfonic acid (CAS 121-62-0) , hereafter referred to as ABSA.

Physicochemical Drivers of Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules. To understand the solubility of ABSA, we must first analyze its structural features and the corresponding properties of each solvent.

Solute Analysis: 4-Acetamidobenzenesulfonic Acid (ABSA)

ABSA is a multifaceted molecule possessing both polar and non-polar characteristics, along with significant potential for hydrogen bonding. Its structure can be deconstructed into three key functional regions.

Caption: Key functional groups of ABSA governing its solubility.

Solvent Properties

The choice of solvent is paramount. DMSO, methanol, and water represent three distinct classes of polar solvents, each interacting with ABSA in a unique manner.

| Solvent | Type | Key Characteristics | Dielectric Constant (ε) |

| Water (H₂O) | Polar Protic | Excellent H-bond donor & acceptor; high polarity.[2][3] | ~80 |

| Methanol (CH₃OH) | Polar Protic | Good H-bond donor & acceptor; moderate polarity with a non-polar methyl group.[4][5] | ~33 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent H-bond acceptor (at sulfoxide oxygen); no H-bond donor capability; high polarity.[2][4] | ~47 |

Solubility Profile of ABSA

While precise, publicly available quantitative solubility data is scarce, a consistent qualitative profile emerges from supplier datasheets and chemical principles.[1][6] This profile can be rationalized by examining the solute-solvent interactions.

| Solvent | Qualitative Solubility | Primary Intermolecular Forces |

| Water (pH 7) | Highly Soluble[7][8] | Ion-Dipole, Hydrogen Bonding |

| Methanol | Slightly Soluble[1][6] | Hydrogen Bonding |

| DMSO | Slightly Soluble[1][6] | Hydrogen Bonding |

Analysis in Water (Polar Protic)

The designation "highly soluble" in water is primarily due to the strong acidic nature of the sulfonic acid group. The pKa of the parent compound, sulfanilic acid, is approximately 3.25.[9] Therefore, in neutral or alkaline aqueous solutions (pH > 4), ABSA will exist predominantly in its deprotonated, anionic form (a sulfonate). This ionic character dramatically increases solubility through powerful ion-dipole interactions with water molecules, which effectively solvate the charged species. Furthermore, the remaining H-bond donor (N-H) and acceptor sites (C=O, S=O) readily interact with the water network.

Analysis in Methanol (Polar Protic)

The "slight" solubility in methanol is a result of competing factors. As a protic solvent, methanol can engage in hydrogen bonding with ABSA's sulfonic acid and amide groups.[5] However, two factors limit its efficacy compared to water:

-

Lower Polarity: Methanol's lower dielectric constant makes it less effective at solvating charged species, so it cannot stabilize the sulfonate anion as efficiently as water.

-

Hydrophobic Character: Both the benzene ring of ABSA and the methyl group of methanol introduce non-polar character, which disrupts the favorable polar interactions.

Analysis in DMSO (Polar Aprotic)

DMSO's interaction with ABSA is fundamentally different. As a potent H-bond acceptor, it can interact strongly with the acidic proton of the sulfonic acid group and the amide N-H proton.[2] However, its "slight" solubility stems from its aprotic nature:

-

No H-bond Donation: DMSO cannot donate hydrogen bonds to the oxygen atoms of ABSA's carbonyl and sulfonyl groups, resulting in a less comprehensive solvation shell compared to protic solvents.

-

Poor Anion Solvation: Aprotic solvents are notoriously poor at solvating anions.[5] If ABSA deprotonates, the resulting sulfonate is not well-stabilized by DMSO, limiting the overall solubility.

Caption: Dominant solute-solvent interactions for ABSA.

Protocol for Determination of Thermodynamic Equilibrium Solubility

To overcome the lack of quantitative data, researchers must determine it experimentally. The gold-standard method for this is the shake-flask equilibrium solubility assay. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data crucial for drug development decisions.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The resulting saturated solution is then carefully separated from the solid and the concentration of the dissolved compound is determined, typically by LC-MS or HPLC-UV.

Step-by-Step Methodology

-

Preparation of Compound and Solvents:

-

Accurately weigh approximately 2-5 mg of solid ABSA into a 1.5 mL glass vial. The exact mass should be recorded. Ensure the compound is in a stable, crystalline form if possible.

-

Causality: Using an excess of solid is critical to ensure that the final solution is truly saturated, which is the definition of thermodynamic solubility.

-

Dispense a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO, Methanol, or Water [specify buffer and pH, e.g., PBS pH 7.4]) into the vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for 24 hours.

-

Causality: A 24-hour incubation is typically sufficient for most compounds to reach equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility), while longer times are rarely necessary. Constant temperature is crucial as solubility is temperature-dependent.

-

-

Separation of Saturated Supernatant:

-

After incubation, allow the vials to rest for 30 minutes to permit larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Causality: This step is the most critical for accuracy. Any transfer of solid particles into the analysis sample will falsely inflate the measured solubility.

-

Carefully remove an aliquot of the clear supernatant without disturbing the pellet. For maximum confidence, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

-

-

Sample Analysis (Quantification):

-

Prepare a calibration curve of ABSA of known concentrations in the relevant solvent.

-

Dilute the saturated supernatant sample into the analytical range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV or LC-MS method.

-

Causality: A multi-point calibration curve is the cornerstone of a self-validating protocol. It ensures the accuracy and precision of the final concentration measurement. LC-MS is preferred for its high sensitivity and selectivity.

-

-

Calculation and Reporting:

-

Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Report the final thermodynamic solubility in standard units (e.g., µg/mL or µM).

-

Caption: Experimental workflow for determining solubility.

Conclusion and Recommendations

The solubility of 4-Acetamidobenzenesulfonic acid is a classic example of how molecular structure dictates physicochemical properties. Its solubility is highest in neutral or basic aqueous media due to the formation of a highly polar sulfonate salt. In less polar or aprotic organic solvents like methanol and DMSO, its solubility is limited by weaker or less comprehensive solute-solvent interactions.

For researchers in drug development, relying on qualitative descriptors is insufficient. It is strongly recommended that the thermodynamic solubility be determined experimentally using the robust shake-flask protocol detailed herein. This quantitative data is foundational for the reliable interpretation of biological assays and for the rational design of formulation strategies.

References

-

Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

-

Unacademy. Polar Protic and Polar Aprotic Solvents. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

Solubility of Things. Sulfanilic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8479, Sulfanilic acid. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. What Do You Mean by Polar Protic and Polar Aprotic Solvents? What are some Examples of These? [unacademy.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. 4-ACETAMIDOBENZENESULFONIC ACID-D6 | 1020718-75-5 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 9. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Acetamidobenzenesulfinic acid melting point and decomposition temperature

An In-Depth Technical Guide to the Thermal Properties of 4-Acetamidobenzenesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is an organic intermediate whose thermal behavior is critical for its synthesis, purification, storage, and application in drug development. A review of available data reveals significant ambiguity, often confusing the target compound with its more stable sulfonic acid analogue. This guide provides a critical analysis of existing data and establishes a definitive framework for its thermal characterization. We delve into the inherent chemical instability of aromatic sulfinic acids, which dictates that the primary thermal event is decomposition rather than a distinct melting point. Standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented to enable researchers to generate reliable and reproducible data. This document serves as a comprehensive resource, blending theoretical principles with actionable experimental methodologies to ensure the safe and effective handling of this compound.

Chemical Identity and the Inherent Instability of Sulfinic Acids

A frequent source of error in the literature and commercial datasheets is the confusion between this compound and 4-acetamidobenzenesulfonic acid. Their structures are similar but their chemical and thermal properties are markedly different.

-

This compound: C₈H₉NO₃S, Molar Mass: 215.23 g/mol . Features a sulfinic acid group (-SO₂H).

-

4-Acetamidobenzenesulfonic Acid: C₈H₉NO₄S, Molar Mass: 231.23 g/mol . Features a sulfonic acid group (-SO₃H).

The sulfur atom in a sulfinic acid is in a lower oxidation state (+2) compared to a sulfonic acid (+4), rendering it significantly less stable. The thermal behavior of sulfinic acids is dominated by two primary pathways:

-

Disproportionation: At moderate temperatures (25-100°C), sulfinic acids can disproportionate into a thiolsulfonate and a sulfonic acid. This is a crucial consideration for storage and handling, as the material can degrade even without significant heating.[1]

-

Thermal Decomposition: At elevated temperatures, the C-S bond cleaves, typically through a free-radical mechanism, to release sulfur dioxide (SO₂) and other products derived from the aromatic ring.[1] This decomposition often occurs before or concurrently with melting, making the determination of a true melting point challenging, if not impossible.

A Critical Review of Reported Thermal Data

The reported thermal data for this compound is sparse and often contradictory, likely due to the aforementioned confusion with its sulfonic acid counterpart.

| Parameter | Reported Value | Source | Critical Analysis |

| Melting Point | >180°C (dec.) | United States Biological[2] | The abbreviation "dec." signifies decomposition. The source incorrectly lists the sulfinic and sulfonic acids as synonyms, casting doubt on which compound was measured. This value likely represents the onset of decomposition. |

| Melting Point | 223-225°C | Guidechem[3], ChemicalBook[4] | This value is explicitly for the deuterated analogue of 4-acetamidobenzenesulfonic acid , not the sulfinic acid. It is included here to highlight the common data misattribution. |

Given the inherent instability of the sulfinic acid moiety, it is scientifically unsound to expect a sharp, reproducible melting point. The primary, observable thermal event is decomposition. Therefore, the focus of any thermal analysis must be on accurately characterizing the onset temperature and profile of this decomposition.

Recommended Methodologies for Thermal Characterization

To obtain reliable and meaningful data, a dual-method approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. These protocols are designed to be self-validating systems.

Differential Scanning Calorimetry (DSC) for Transition Profiling

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting (endotherm) and decomposition (often an exotherm).

Objective: To identify the onset temperature of thermal events and determine if any melting occurs prior to or concurrently with decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a vented aluminum DSC pan. Using a vented pan is critical to allow gaseous decomposition products to escape, preventing a pressure buildup that could damage the instrument and alter the thermogram.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative side reactions.

-

-

Temperature Program:

-

Equilibrate the cell at 30°C.

-

Ramp the temperature at a linear rate of 10°C/min up to a final temperature of 250°C. A rate of 10°C/min is standard and provides a good balance between resolution and sensitivity.[5]

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Analyze the thermogram for endothermic peaks (potential melting) and exothermic peaks (decomposition).